molecular formula C21H23Cl2N3O2 B4074333 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide

Katalognummer B4074333
Molekulargewicht: 420.3 g/mol
InChI-Schlüssel: SJDGQJZHQQPYMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide, commonly known as BAY 11-7082, is a synthetic compound that has been extensively studied in scientific research for its anti-inflammatory and anti-cancer properties. The compound was first synthesized in 2001 by Bayer Pharmaceuticals and has since been used in numerous studies to investigate its mechanism of action and potential therapeutic applications.

Wirkmechanismus

BAY 11-7082 works by inhibiting the activity of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. When activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes.
BAY 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of target genes. By inhibiting NF-κB, BAY 11-7082 can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to induce apoptosis in cancer cells, including breast, prostate, and pancreatic cancer cells.
In vivo studies have shown that BAY 11-7082 can reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. It has also been shown to inhibit tumor growth in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using BAY 11-7082 in lab experiments is its well-established synthesis method and availability from commercial sources. It has also been extensively studied in scientific research, with a large body of literature available on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using BAY 11-7082 in lab experiments. One limitation is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells. It is also important to note that the effects of BAY 11-7082 may vary depending on the cell type and experimental conditions used.

Zukünftige Richtungen

There are several future directions for the study of BAY 11-7082. One area of research is the development of more specific inhibitors of the NF-κB pathway, which may have fewer off-target effects than BAY 11-7082.
Another area of research is the investigation of BAY 11-7082 in combination with other drugs or therapies. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells, and may have potential as a combination therapy for various diseases.
Finally, the use of BAY 11-7082 in preclinical and clinical trials for the treatment of various diseases is an important future direction. While much is known about its mechanism of action and potential therapeutic applications, further research is needed to determine its safety and efficacy in humans.

Wissenschaftliche Forschungsanwendungen

BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. By inhibiting NF-κB, BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
In addition, BAY 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. It has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and viral infections.

Eigenschaften

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O2/c1-2-3-20(27)26-12-10-25(11-13-26)19-9-8-17(14-18(19)23)24-21(28)15-4-6-16(22)7-5-15/h4-9,14H,2-3,10-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDGQJZHQQPYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.